molecular formula C12H13ClN4 B1479300 4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine CAS No. 2098137-84-7

4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Cat. No. B1479300
CAS RN: 2098137-84-7
M. Wt: 248.71 g/mol
InChI Key: ZAIUWMRNMIOMCT-UHFFFAOYSA-N
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Description

“4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine” is a pyrimidine-based compound. Pyrimidines are nitrogen-containing heterocyclic compounds that are widely found throughout nature in various forms .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of such compounds is often characterized via techniques like GC-MS analysis, 1H, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Pyrimidine derivatives have been explored for their potential as anticancer agents. The presence of a pyrazolyl group, as seen in our compound, can be crucial for the biological activity. For instance, pyrazolo[3,4-d]pyrimidine scaffolds have been used to develop novel CDK2 inhibitors, which are evaluated for their anti-proliferative activity against various cancer cell lines .

Antiviral Research: Hepatitis C and Dengue Virus

Indole derivatives of pyrimidine, similar in structure to our compound, have shown promise in antiviral research. They have been synthesized and tested for in vitro antiproliferative and antiviral activity against viruses like Dengue and Hepatitis C . This suggests that our compound could be a candidate for developing new antiviral drugs.

Antimalarial and Antileishmanial Activity

Compounds with a pyrimidine core have been evaluated for their antimalarial and antileishmanial activities. Molecular docking studies have justified the antileishmanial activity of such compounds, and some have shown significant inhibition effects against Plasmodium berghei, which causes malaria .

Safety and Hazards

The safety and hazards of such compounds depend on their specific structure and use. For example, some similar compounds are classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2,5-dimethylpyrazol-3-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c1-7-5-10(17(2)16-7)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIUWMRNMIOMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC(=NC(=N2)C3CC3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-5-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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